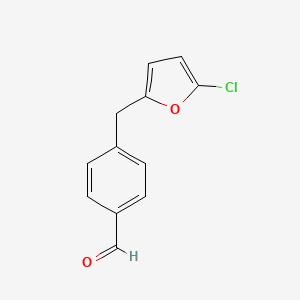![molecular formula C15H22N2 B8518413 1-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-N-methylpiperidin-4-amine](/img/structure/B8518413.png)
1-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-N-methylpiperidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(7-bicyclo[420]octa-1,3,5-trienylmethyl)-N-methylpiperidin-4-amine is a complex organic compound that features a benzocyclobutene core linked to a piperidine ring through a methylaminomethyl bridge
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-N-methylpiperidin-4-amine typically involves the cyclization of N,N-di(2-chloroethyl)methylamine with aqueous hydrazine . The process begins with the chlorination of methyldiethanolamine using thionyl chloride, followed by cyclization in the presence of aqueous hydrazine to form the desired product .
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-N-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
科学研究应用
1-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-N-methylpiperidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act on various enzymes and receptors, modulating their activity and leading to physiological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
相似化合物的比较
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
- 4-(4-Methylpiperidin-1-yl)aniline
- 4-[(1-Methylpiperidin-4-yl)oxy]aniline
Comparison: 1-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-N-methylpiperidin-4-amine is unique due to its benzocyclobutene core, which imparts distinct chemical and physical properties compared to other piperidine derivatives. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
属性
分子式 |
C15H22N2 |
|---|---|
分子量 |
230.35 g/mol |
IUPAC 名称 |
1-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-N-methylpiperidin-4-amine |
InChI |
InChI=1S/C15H22N2/c1-16-14-6-8-17(9-7-14)11-13-10-12-4-2-3-5-15(12)13/h2-5,13-14,16H,6-11H2,1H3 |
InChI 键 |
QZUKGWJBDFFBAC-UHFFFAOYSA-N |
规范 SMILES |
CNC1CCN(CC1)CC2CC3=CC=CC=C23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



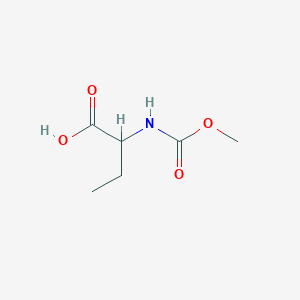
![4'-(Hexyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B8518341.png)
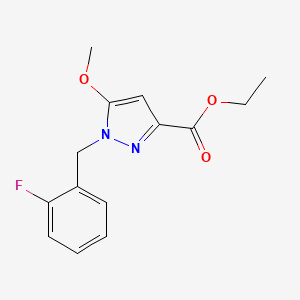
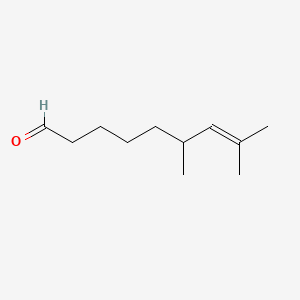
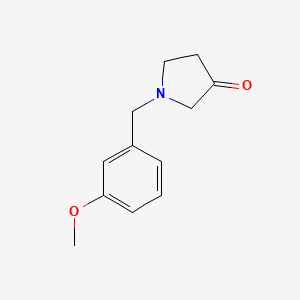
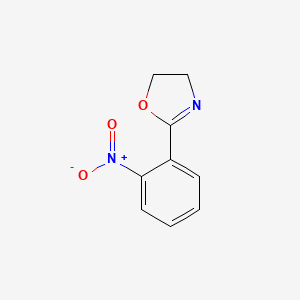
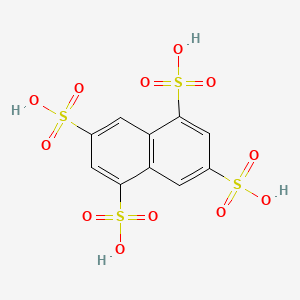
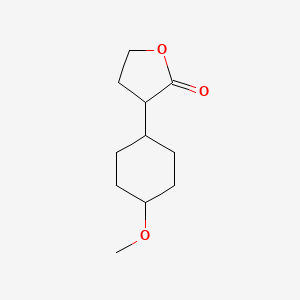
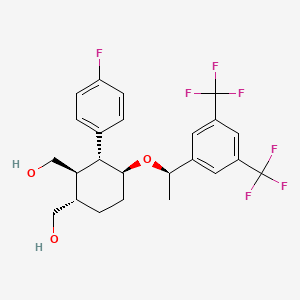
![2-{5-[(Morpholin-4-yl)methyl]thiophen-2-yl}-5-nitro-1,3-benzoxazole](/img/structure/B8518405.png)
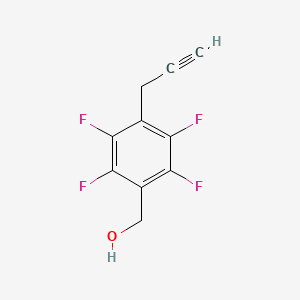
![2-p-Tolylbenzo[d]thiazol-5-amine](/img/structure/B8518423.png)
